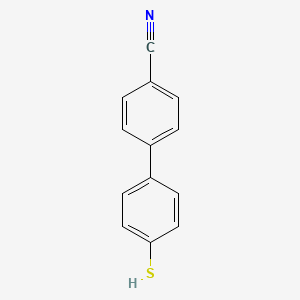

4'-Mercaptobiphenyl-4-carbonitrile

Übersicht

Beschreibung

4’-Mercaptobiphenyl-4-carbonitrile is a sulfur-containing organic compound . It is used to tune the electronic properties and subsequent surface coverage of gold surfaces .

Molecular Structure Analysis

The molecular formula of 4’-Mercaptobiphenyl-4-carbonitrile is C13H9NS . It has a molecular weight of 211.28 . The SMILES string representation is Sc1ccc(cc1)-c2ccc(cc2)C#N .Physical And Chemical Properties Analysis

4’-Mercaptobiphenyl-4-carbonitrile is a powder with a melting point of 127-132 °C . .Wissenschaftliche Forschungsanwendungen

1. Use in Synthesis and Alkylation Studies

4'-Mercaptobiphenyl-4-carbonitrile and its derivatives have been explored for their potential in synthesizing bis- and poly(pyridines) and poly(pyrimidines). A study by Abd El-Fatah et al. (2017) confirmed the S-alkylation over N-alkylation in these processes, indicating its utility in specific synthetic routes.

2. Electrochemical Properties

The electrochemical properties of similar compounds, such as 4'-bromomethylbiphenyl-2-carbonitrile, have been studied. Prasad and Sangaranarayanan (2005) investigated the reduction of this compound, noting the formation of a radical anion, a finding that could be relevant to the electrochemical behavior of 4'-Mercaptobiphenyl-4-carbonitrile as well (Prasad & Sangaranarayanan, 2005).

3. Application in Surface-Enhanced Spectroscopy

4-Mercaptobenzonitrile, closely related to 4'-Mercaptobiphenyl-4-carbonitrile, has been utilized in self-assembled monolayers on electrodes. Schkolnik et al. (2012) used it to investigate electrostatics at electrode interfaces, exploiting the vibrational Stark effect. This could imply potential applications of 4'-Mercaptobiphenyl-4-carbonitrile in surface science and spectroscopic studies (Schkolnik et al., 2012).

4. Nanoparticle Arrangement

Research by In et al. (2005) demonstrated the use of a liquid crystalline thiol ligand similar to 4'-Mercaptobiphenyl-4-carbonitrile in achieving one-dimensional arrangement of Au nanoparticles. This indicates potential applications in nanotechnology and materials science (In et al., 2005).

5. Study of Self-Assembled Monolayers

The formation and properties of self-assembled monolayers (SAMs) of 4-mercaptobiphenyls have been systematically studied, as reported by Ulman (2001). This research could provide insights into the behavior of 4'-Mercaptobiphenyl-4-carbonitrile in similar applications, especially in creating stable molecular surfaces for various scientific purposes (Ulman, 2001).

Wirkmechanismus

Target of Action

It is known that this compound is used to tune the electronic properties and subsequent surface coverage of gold surfaces .

Mode of Action

The interaction of 4’-Mercaptobiphenyl-4-carbonitrile with its targets involves the tuning of electronic properties and surface coverage of gold surfaces .

Safety and Hazards

4’-Mercaptobiphenyl-4-carbonitrile is classified as Aquatic Acute 1 and Eye Dam. 1 . It is very toxic to aquatic life and causes serious eye damage . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Eigenschaften

IUPAC Name |

4-(4-sulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSHJNKMDIZSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Mercaptobiphenyl-4-carbonitrile | |

CAS RN |

64409-12-7 | |

| Record name | 64409-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)

![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)